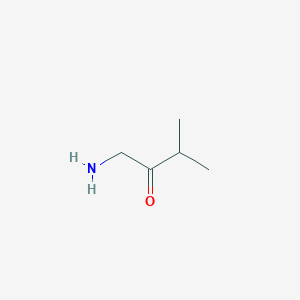

1-Amino-3-methylbutan-2-one

Description

1-Amino-3-methylbutan-2-one is an organic compound that belongs to the class of amines It is characterized by the presence of an amino group (-NH2) attached to a carbon chain that includes a ketone functional group

Properties

IUPAC Name |

1-amino-3-methylbutan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO/c1-4(2)5(7)3-6/h4H,3,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNYDWXGETNKFSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

101.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3-methylbutan-2-one can be synthesized through several methods. One common approach involves the reductive amination of 3-methyl-2-butanone with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature and pressure being carefully controlled to optimize yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and efficiency. Catalytic hydrogenation of 3-methyl-2-butanone in the presence of ammonia is a commonly employed method. The use of advanced catalysts and optimized reaction conditions allows for high throughput and cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methylbutan-2-one undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

Reduction: The ketone group can be reduced to form secondary alcohols.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.

Major Products Formed:

Oxidation: Oximes, nitriles.

Reduction: Secondary alcohols.

Substitution: Halogenated derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of the compound 1-Amino-3-methylbutan-2-one:

Scientific Research Applications

1-Amino-3-methylpentan-2-one;hydrochloride has applications in several scientific fields:

- Synthesis and Medicinal Chemistry It is used in creating condensed pyrimidines, which have been tested for anti-inflammatory and analgesic effects. It's also used in research involving amino acids that form AM-toxins.

- Material Science and Chemical Analysis This compound is used in material science and chemical analysis, such as the quantitative extraction and separation of iron (III) from hydrochloric acid.

- Pharmaceutical Research It's used in synthesizing new analgesics and other therapeutic compounds.

- Enzyme Modulation It can act as a substrate or inhibitor for various enzymes, impacting metabolic pathways.

- Receptor Interaction The compound may bind to specific receptors, influencing cellular signaling pathways.

1-Amino-3-methylpentan-2-one;hydrochloride, has potential pharmacological properties. Its amino and ketone functional groups are crucial for biological interactions, enabling hydrogen bonding with biological macromolecules and participating in chemical reactions that modulate enzyme activity and receptor interactions.

Biological Applications

This compound has been explored for several biological uses:

- Medicinal Chemistry It acts as an intermediate in synthesizing pharmaceutical compounds, especially those targeting metabolic disorders.

- Neuropharmacology Studies suggest it may affect neurotransmitter systems, potentially useful for treating conditions like ADHD or obesity.

- Antimicrobial Activity Some research indicates its derivatives might have antimicrobial properties, but more research is needed.

Studies

- Neuropharmacological Effects A study showed that the compound increased dopamine levels in rat models, suggesting it could be used in treating dopamine-related disorders.

- Antimicrobial Properties Another study found that the compound significantly inhibited the growth of Gram-positive bacteria, indicating its potential as an antibiotic lead.

Mechanism of Action

The mechanism by which 1-amino-3-methylbutan-2-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, influencing their activity. The ketone group can participate in nucleophilic addition reactions, further modulating biological pathways.

Comparison with Similar Compounds

3-Methylbutan-2-one: Lacks the amino group, making it less reactive in certain biochemical contexts.

2-Amino-3-methylbutane: Similar structure but lacks the ketone group, affecting its reactivity and applications.

1-Amino-2-methylpropan-2-one: Different positioning of functional groups, leading to distinct chemical properties.

Uniqueness: 1-Amino-3-methylbutan-2-one is unique due to the presence of both an amino group and a ketone group in its structure. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Biological Activity

1-Amino-3-methylbutan-2-one, also known as amino isobutyric acid , is an organic compound with notable biological activities. This article provides a comprehensive overview of its biological activity, including its pharmacological properties, mechanism of action, and potential therapeutic applications.

- Chemical Formula : CHNO

- Molecular Weight : 101.15 g/mol

- IUPAC Name : this compound

Pharmacological Profile

This compound exhibits various pharmacological properties that have been investigated in multiple studies:

- Cytotoxicity : The compound has shown cytotoxic effects against various cancer cell lines. For instance, studies have reported its activity against the A549 human lung cancer cell line with varying IC values depending on the formulation and concentration used .

| Compound | IC (µM) | Remarks |

|---|---|---|

| This compound | >200 | High concentrations required for significant effects |

| Cisplatin | 24.37 ± 0.13 | Standard control for comparison |

The biological activity of this compound can be attributed to several mechanisms:

- Cell Cycle Regulation : It plays a crucial role in cell cycle regulation by influencing the G1-S transition and modulating cyclin-dependent kinase (CDK) activity. Specifically, it has been shown to phosphorylate key proteins involved in DNA synthesis and repair, such as BRCA2 and MYC, which are critical for maintaining genomic stability .

- DNA Repair Mechanisms : The compound is implicated in homologous recombination repair pathways, promoting the repair of double-strand breaks in DNA, thereby preventing mutations and maintaining cellular integrity .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Anticancer Activity : A study demonstrated that formulations containing this compound exhibited significant cytotoxicity against A549 cells. The effectiveness was linked to its ability to induce apoptosis through the activation of p53 pathways, leading to cell cycle arrest and increased DNA repair efficiency .

- Neuroprotective Effects : Research has indicated that this compound may have neuroprotective properties by modulating neurotransmitter release and reducing oxidative stress in neuronal cells. This suggests potential applications in neurodegenerative diseases .

Research Findings

Recent studies have provided insights into the broader implications of this compound:

- Metabolic Pathways : It has been observed that this compound can influence metabolic pathways related to amino acid metabolism and energy production, potentially enhancing overall cellular function .

- Synergistic Effects with Other Compounds : Investigations into combinations with other amino acids or bioactive compounds have shown enhanced therapeutic effects, suggesting that it may be beneficial in multi-target approaches for treatment strategies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.